molecular formula C8H11ClO3 B13852979 Methyl 1-chloro-4-oxocyclohexane-1-carboxylate

Methyl 1-chloro-4-oxocyclohexane-1-carboxylate

Cat. No.: B13852979
M. Wt: 190.62 g/mol
InChI Key: ZUDAPSUOLOFOKZ-UHFFFAOYSA-N
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Description

Methyl 1-chloro-4-oxocyclohexane-1-carboxylate is an organic compound with a molecular formula of C8H11ClO3 It is a derivative of cyclohexane, featuring a chlorine atom and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-chloro-4-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the chlorination of methyl 4-oxocyclohexane-1-carboxylate. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

Methyl 4-oxocyclohexane-1-carboxylate+SOCl2Methyl 1-chloro-4-oxocyclohexane-1-carboxylate+SO2+HCl\text{Methyl 4-oxocyclohexane-1-carboxylate} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Methyl 4-oxocyclohexane-1-carboxylate+SOCl2​→Methyl 1-chloro-4-oxocyclohexane-1-carboxylate+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 1-chloro-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-chloro-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The chlorine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxocyclohexane-1-carboxylate: Lacks the chlorine atom, making it less reactive in substitution reactions.

    Ethyl 4-oxocyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate: Contains a methoxy group instead of a chlorine atom.

Uniqueness

Methyl 1-chloro-4-oxocyclohexane-1-carboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions

Properties

Molecular Formula

C8H11ClO3

Molecular Weight

190.62 g/mol

IUPAC Name

methyl 1-chloro-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C8H11ClO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h2-5H2,1H3

InChI Key

ZUDAPSUOLOFOKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)Cl

Origin of Product

United States

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